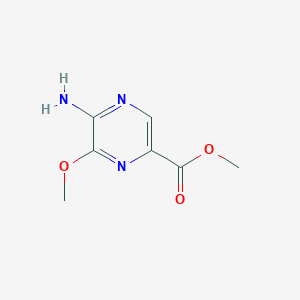
Methyl 5-amino-6-methoxypyrazine-2-carboxylate
Cat. No. B8403419
M. Wt: 183.16 g/mol
InChI Key: SWECNXODIRUZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260435B2
Procedure details


A mixture of 5-bromo-3-methoxypyrazin-2-amine (2.80 g, 13.7 mmol, 1 eq.; Jiang, B. et al. Bioorg. Med. Chem. (2001), 9, 1149-1154), [1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid (2.24 g, 2.75 mmol, 0.2 eq) and triethylamine (2.10 mL, 15.1 mmol, 1.1 eq) was placed in 600 mL autoclave and dissolved in 135 mL methanol/THF (10/1). The autoclave was flushed with carbon monoxide (3×) and was then pressurized with carbon monoxide to 9 bar. After 30 min at r.t. no conversion was obtained. The autoclave was again pressurized with carbon monoxide to 9 bar and subsequently heated to 100° C. In the course of the reaction, carbon monoxide consumption was observed (decrease of CO pressure). The autoclave was cooled to r.t., flushed with inert gas and the reaction mixture was filtered through a small pad of Celite. LC-MS analysis showed full conversion. The volatile components were removed in vacuo and the material observed this way (1.8 g, 62%) contained the title compound in 92% purity (UPLC-MS, area-%) and was used in the following without further purification.

[Compound]
Name
[1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid
Quantity
2.24 g
Type
reactant
Reaction Step One




Name
methanol THF
Quantity
135 mL
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[N:6][CH:7]=1.C(N(CC)CC)C.[C]=[O:19].CO.C1[CH2:26][O:25][CH2:24]C1>>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([C:24]([O:25][CH3:26])=[O:19])=[N:3][C:4]=1[O:9][CH3:10] |f:3.4,^3:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=C(C(=NC1)N)OC
|
[Compound]
|
Name
|
[1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
methanol THF
|
|
Quantity
|
135 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO.C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was flushed with carbon monoxide (3×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 30 min at r.t. no conversion was obtained
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave was cooled to r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with inert gas
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a small pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile components were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
following without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1N=CC(=NC1OC)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
